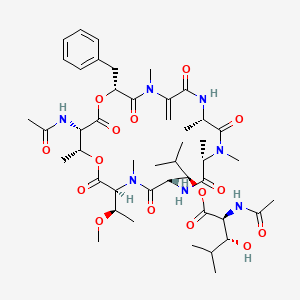

YM-254890

Description

Properties

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLWCAYZGFGNF-WBWCVGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YM-254890

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and highly selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1] Isolated from Chromobacterium sp., this cyclic depsipeptide has become an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways.[1] Its specificity allows for the precise interrogation of cellular processes regulated by this class of G proteins, which are pivotal in signal transduction from a multitude of G protein-coupled receptors (GPCRs). This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling, and detailed protocols for key experimental assays.

Core Mechanism of Action: A Guanine Nucleotide Dissociation Inhibitor (GDI)

The primary mechanism of action of this compound is the inhibition of the GDP/GTP exchange on the Gαq/11 subunit.[2] It functions as a Guanine Nucleotide Dissociation Inhibitor (GDI), effectively locking the Gα subunit in its inactive, GDP-bound state.[2] This prevents the activation of the G protein, thereby blocking all subsequent downstream signaling events.

X-ray crystallography studies have revealed that this compound binds to a hydrophobic cleft located between the two interdomain linkers that connect the GTPase and helical domains of Gαq.[2] This binding stabilizes the inactive conformation of the Gαq subunit, preventing the conformational changes required for GDP release and subsequent GTP binding.[2]

The following diagram illustrates the canonical Gαq signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Gαq-Mediated Cellular Responses

| Cellular Response | Cell Type / System | Agonist | IC₅₀ (µM) | Reference(s) |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2-20 µM) | 0.37 - 0.51 | [1] |

| Intracellular Ca²⁺ Mobilization | C6-15 cells (human P2Y₁ receptor) | 2MeSADP | 0.031 | [1] |

| Intracellular Ca²⁺ Mobilization | Human Coronary Artery Endothelial Cells (P2Y₂ receptor) | UTP (100 µM) | 0.003 | [3] |

| IP₁ Production | CHO cells (M₁ receptor) | Carbachol | 0.095 | |

| ADP-induced Ca²⁺ Increase | Platelets | ADP | 2 |

Table 2: Binding Affinity of this compound for Gαq Proteins

| Parameter | Method | Preparation | Value | Reference(s) |

| pKᵢ | Competition Binding | Not specified | 8.23 | [4] |

| Kᵢ | Calculated from pKᵢ | Not specified | ~5.89 nM | [4] |

| pK₋ | Radioligand Binding ([³H]this compound derivative) | Human Platelet Membranes | 7.96 | [5] |

| K₋ | Calculated from pK₋ | Human Platelet Membranes | ~10.96 nM | [5][6][7] |

| K₋ (predicted) | Molecular Docking | Heterotrimeric Gq | 27.76 nM | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding is a direct measure of the inhibitory effect of compounds like this compound on G protein activation.

Objective: To determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to Gαq proteins in cell membranes.

Materials:

-

Cell membranes expressing the Gαq-coupled receptor of interest

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

Agonist for the receptor of interest

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in the specified order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control)

-

Cell membranes (typically 5-20 µg of protein per well)

-

GDP (typically 10 µM)

-

Agonist at a concentration that elicits a submaximal response

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow this compound to bind to the Gαq proteins.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-1.0 nM.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS) from the total binding. Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC₅₀ value.

The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to YM-254890: A Potent and Selective Gαq/11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a naturally occurring cyclic depsipeptide that has emerged as a critical pharmacological tool for the study of G protein-coupled receptor (GPCR) signaling pathways.[1][2] Isolated from the bacterium Chromobacterium sp. QS3666, this compound is a highly potent and selective inhibitor of the Gαq/11 family of heterotrimeric G proteins.[3][4] Its unique mechanism of action, which involves the stabilization of the inactive GDP-bound state of Gαq/11, has made it an invaluable molecular probe for dissecting Gq/11-mediated physiological and pathological processes.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in research settings.

Introduction

Heterotrimeric G proteins are crucial intracellular signaling molecules that transduce signals from GPCRs to downstream effectors. The Gq/11 family of G proteins, upon activation, stimulates phospholipase C-β (PLC-β), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, modulating a wide array of cellular processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.

The development of selective inhibitors for specific G protein subfamilies has been a long-standing challenge in pharmacology. This compound represents a significant breakthrough in this field, offering researchers a powerful tool to specifically block Gq/11-mediated signaling pathways without affecting other G protein families like Gαs, Gαi/o, or Gα12/13.[3] This selectivity allows for the precise investigation of the roles of Gq/11 in various biological systems.

Mechanism of Action

This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[5] It binds to a hydrophobic cleft on the Gαq subunit, effectively locking the G protein in its inactive, GDP-bound conformation.[5] By preventing the dissociation of GDP, this compound inhibits the GDP-GTP exchange that is necessary for G protein activation following GPCR stimulation.[1][5] This mechanism is distinct from that of receptor antagonists, which block the binding of agonists to the GPCR itself. This compound, therefore, allows for the inhibition of Gq/11 signaling downstream of the receptor, regardless of the activating ligand.

Signaling Pathway Diagram

References

- 1. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological properties of a specific Gαq/11 inhibitor, this compound, on platelet functions and thrombus formation under high-shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of YM-254890: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and highly selective inhibitor of the Gαq/11 subfamily of G proteins, critical intracellular signaling molecules. This cyclic depsipeptide, a natural product of microbial origin, has become an indispensable tool in pharmacological research for dissecting Gq/11-mediated signaling pathways. This technical guide provides an in-depth overview of the discovery, origin, and detailed experimental protocols for the isolation and characterization of this compound. It includes a comprehensive compilation of its biological activity, presented in structured tables for clarity. Furthermore, this guide features detailed diagrams of the relevant signaling pathways and experimental workflows, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its mechanism of action and the process of its discovery.

Discovery and Origin

This compound was first isolated from the culture broth of the bacterium Chromobacterium sp. QS3666.[1] This bacterial strain was identified from a soil sample collected in Okutama, Tokyo, Japan.[1] The discovery was the result of a screening program aimed at identifying novel inhibitors of platelet aggregation.[1]

The producing organism, Chromobacterium sp. QS3666, is a Gram-negative, motile, rod-shaped bacterium. Initial characterization involved morphological and physiological studies to classify the strain.

Isolation and Purification

The isolation of this compound from the culture broth of Chromobacterium sp. QS3666 involves a multi-step purification process designed to separate the compound from other metabolites and media components.

Experimental Protocol: Isolation and Purification of this compound

a) Fermentation:

-

A loopful of Chromobacterium sp. QS3666 from a slant culture is inoculated into a 500-ml flask containing 100 ml of a seed medium (details of the medium composition are proprietary to the original discovery group).

-

The seed culture is incubated at 28°C for 24 hours on a rotary shaker.

-

A portion of the seed culture is then transferred to a larger fermentation tank containing the production medium.

-

Fermentation is carried out for a specified period under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.

b) Extraction and Initial Purification:

-

The culture broth is centrifuged to separate the supernatant from the bacterial cells.

-

The supernatant is then subjected to solvent extraction, typically using an organic solvent such as ethyl acetate, to extract this compound and other lipophilic compounds.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

c) Chromatographic Purification:

-

The crude extract is first fractionated using flash chromatography on a silica (B1680970) gel column. Elution is performed with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate compounds based on polarity.

-

Fractions containing this compound, identified by a bioassay such as a platelet aggregation inhibition assay, are pooled.

-

Further purification is achieved by octadecylsilanized (ODS) silica gel chromatography. A reversed-phase gradient, typically with water and acetonitrile (B52724) or methanol, is used for elution.

-

The final purification step involves preparative high-performance liquid chromatography (HPLC) on a reversed-phase column to yield highly pure this compound.[1]

Mechanism of Action

This compound is a highly selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI). Specifically, this compound binds to a hydrophobic pocket on the Gαq subunit and stabilizes the GDP-bound inactive state. This prevents the exchange of GDP for GTP, which is a critical step in G protein activation by G protein-coupled receptors (GPCRs). By locking the Gαq protein in its "off" state, this compound effectively blocks the downstream signaling cascade, which includes the activation of phospholipase C-β (PLCβ) and the subsequent mobilization of intracellular calcium.

Biological Activity and Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Platelet Aggregation by this compound

| Agonist | Concentration (µM) | IC50 of this compound (µM) |

| ADP | 2 | 0.37 |

| ADP | 5 | 0.39 |

| ADP | 20 | 0.51 |

Data from human platelet-rich plasma.

Table 2: Inhibition of Gαq-mediated Signaling Pathways by this compound

| Assay | Cell Line | Receptor | Agonist | IC50 of this compound (µM) |

| Intracellular Ca²⁺ Mobilization | C6-15 | P2Y₁ | 2MeSADP | 0.031 |

| GTPγS Binding | Purified Gαq | - | - | ~0.01 |

Note: this compound showed no significant inhibition of Gαi- or Gαs-coupled signaling pathways at concentrations up to 40 µM.

Key Experimental Protocols for Characterization

The biological activity of this compound was characterized using a series of functional assays. The detailed methodologies for these key experiments are provided below.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Human platelet-rich plasma (PRP)

-

Agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor activator peptide (TRAP), arachidonic acid, U46619 (a thromboxane (B8750289) A2 analog), and A23187 (a calcium ionophore).

-

This compound

-

Abciximab (B1174564) (a GPIIb/IIIa inhibitor, used for platelet shape change measurement)

-

Aggregometer

Procedure:

-

Prepare human PRP from citrated whole blood by centrifugation.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control for 1 minute at 37°C in the aggregometer cuvette.

-

For platelet shape change measurements, add abciximab (50 µg/ml) to the PRP before the addition of this compound.

-

Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP).

-

Monitor the change in light transmission for a set period (typically 5-10 minutes).

-

Calculate the percentage of inhibition of aggregation by comparing the response in the presence of this compound to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

[³⁵S]GTPγS Binding Assay

Objective: To directly measure the effect of this compound on the GDP/GTP exchange of purified Gαq protein.

Materials:

-

Purified Gαq protein

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)

-

GDP

Procedure:

-

Pre-incubate purified Gαq protein with or without various concentrations of this compound in the assay buffer on ice.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a nitrocellulose membrane.

-

Wash the membrane with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

To measure the effect on GDP dissociation, pre-load Gαq with [³H]GDP and measure the release of the radiolabel in the presence and absence of this compound.

Intracellular Calcium Mobilization Assay

Objective: To assess the inhibitory effect of this compound on Gq-coupled receptor-mediated increases in intracellular calcium.

Materials:

-

C6-15 cells stably expressing the human P2Y₁ receptor.

-

Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes).

-

2-Methylthioadenosine diphosphate (2MeSADP) (a P2Y₁ receptor agonist).

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the C6-15 cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the agonist (2MeSADP) and monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the calcium response and determine the IC50 value.

Discovery and Characterization Workflow

The discovery and characterization of this compound followed a logical progression from initial screening to detailed mechanistic studies.

Conclusion

This compound, a natural product from Chromobacterium sp., stands as a landmark discovery in the field of G protein pharmacology. Its high potency and selectivity for the Gαq/11 subfamily have made it an invaluable research tool for elucidating the complex roles of these signaling proteins in health and disease. The detailed experimental protocols and compiled data presented in this guide are intended to support researchers in utilizing this powerful inhibitor and to provide a comprehensive understanding of its discovery and scientific foundation. The continued study of this compound and the development of new analogs hold promise for future therapeutic interventions targeting Gq/11-mediated pathologies.

References

YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor

Introduction

YM-254890 is a naturally occurring cyclic depsipeptide that has emerged as a critical pharmacological tool for the investigation of G protein-coupled receptor (GPCR) signaling pathways.[1][2] Isolated from the culture broth of Chromobacterium sp. QS3666, this molecule is a highly potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[3][4] Its ability to specifically block the activation of this particular G protein class has made it an invaluable asset in dissecting the complex signaling networks that govern a vast array of physiological and pathological processes, including thrombosis, hypertension, and cancer.[5][6][7]

This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a discussion of its applications and limitations.

Origin and Chemical Properties

This compound is a complex macrocyclic molecule originally identified as a platelet aggregation inhibitor.[8] It was isolated from a soil bacterium, Chromobacterium sp. QS3666, found in Tokyo, Japan.[8] The total synthesis of this compound has been successfully achieved, which has not only confirmed its structure but also enabled the generation of various analogs for structure-activity relationship (SAR) studies.[9]

Structurally, this compound is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both peptide and ester bonds. It shares significant structural similarity with another potent Gq/11 inhibitor, FR900359 (also known as UBO-QIC).[1][10]

Chemical Structure of this compound:

-

Formula: C₄₆H₆₉N₇O₁₅

-

Molecular Weight: 960.09 g/mol

-

Appearance: A white to off-white solid.

-

Solubility: Soluble in DMSO and ethanol.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the α-subunits of the Gq/11 protein family (Gαq, Gα11, and Gα14).[1][2] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) .[5][11] In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon activation by a GPCR, the receptor catalyzes the exchange of GDP for guanosine triphosphate (GTP), leading to the dissociation of the Gα-GTP subunit from the Gβγ dimer and subsequent downstream signaling.

This compound binds to a hydrophobic cleft located between the Ras-like and helical domains of the Gαq subunit.[11] This binding event stabilizes the GDP-bound, inactive conformation of the G protein.[9][11] By preventing the release of GDP, this compound effectively locks the G protein in its "off" state, thereby blocking its activation by upstream GPCRs and inhibiting the entire downstream signaling cascade.[5][11] More recent studies suggest an additional "molecular adhesive" mechanism, where the inhibitor stabilizes the heterotrimeric G protein complex.[12]

Caption: Mechanism of this compound inhibition of Gq/11 signaling.

Potency and Selectivity

This compound is widely recognized for its high potency and selectivity for the Gq/11 family of G proteins. However, it is important for researchers to be aware of conflicting reports regarding its selectivity profile.

Potency

The inhibitory potency of this compound has been quantified in various functional assays. The IC₅₀ values can vary depending on the cell type, the specific Gq-coupled receptor being studied, and the assay readout.

| Assay Type | Receptor/Stimulus | Cell Type/System | IC₅₀ (nM) | Reference(s) |

| Intracellular Ca²⁺ Mobilization | P2Y₁ Receptor | C6-15 cells | 31 | [3] |

| Intracellular Ca²⁺ Mobilization | P2Y₂ Receptor | Human Coronary Artery EC | 50 | [13] |

| IP₁ Accumulation | M₁ Receptor | CHO cells | 95 | [9][13] |

| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 370 - 510 | [3] |

| [³⁵S]GTPγS Binding | Purified Gαq | In vitro assay | ~100 | [11] |

Selectivity

Multiple studies have demonstrated that this compound is highly selective for Gαq, Gα11, and Gα14, with no significant activity against Gαs, Gαi/o, or Gα12/13 subfamilies at concentrations typically used to inhibit Gq/11.[1][11] It also does not inhibit the more distant Gq/11 family member, Gα15/16.[1][14]

However, a study using human coronary artery endothelial cells (HCAECs) reported that this compound, at a concentration of 30 nM, not only inhibited Gq signaling but also significantly suppressed cAMP elevation mediated by Gs-coupled receptors.[15][16] The same study suggested a biased inhibition of Gi/o signaling, where this compound abolished ERK1/2 activation downstream of the Gi/o-coupled CXCR4 receptor but did not affect the receptor's ability to suppress cAMP production.[15][16]

This suggests that the selectivity of this compound may be cell-type dependent or that it may have off-target effects at concentrations close to its IC₅₀ for Gq inhibition. Researchers should, therefore, carefully validate the selectivity of this compound in their specific experimental system.

Experimental Protocols

Two of the most common assays used to characterize the activity of this compound and other Gq/11 inhibitors are the intracellular calcium mobilization assay and the [³⁵S]GTPγS binding assay.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled GPCRs. The inhibition of this calcium flux by this compound is a direct measure of its inhibitory activity.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Pluronic F-127 (for aiding dye solubilization).

-

This compound stock solution (in DMSO).

-

Agonist for the receptor of interest.

-

A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.[17]

-

-

Compound Pre-incubation:

-

Wash the cells once with assay buffer.

-

Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at the assay temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for several seconds.

-

Use the automated injector to add the agonist to the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time (typically 1-3 minutes). The change in fluorescence corresponds to the intracellular calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

-

Caption: Workflow for a typical intracellular calcium mobilization assay.

[³⁵S]GTPγS Binding Assay

This is a biochemical assay that directly measures the activation of G proteins in cell membranes. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation. Inhibition of agonist-stimulated [³⁵S]GTPγS binding is a direct measure of G protein inhibition.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Guanosine diphosphate (GDP).

-

[³⁵S]GTPγS (radiolabeled).

-

Unlabeled GTPγS (for non-specific binding determination).

-

Agonist for the receptor of interest.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filter mats.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor and agonist to bind.

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[18]

-

Termination and Filtration:

-

Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

-

Quickly wash the filters several times with ice-cold wash buffer.

-

-

Detection:

-

Dry the filter mat completely.

-

Add scintillation cocktail.

-

Count the radioactivity on the filter mat using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding.

-

Plot the percentage of agonist-stimulated specific binding against the concentration of this compound to determine the IC₅₀.

-

Applications in Research and Drug Discovery

This compound is a cornerstone tool compound for:

-

Target Validation: Confirming the involvement of Gq/11 signaling in a specific physiological or disease process.

-

GPCR Deorphanization: Determining if a novel GPCR couples to the Gq/11 pathway.

-

Pathway Dissection: Isolating the Gq/11-mediated signaling branch from other G protein-dependent pathways (e.g., Gs or Gi/o).

-

Assay Development: Serving as a positive control for the development of high-throughput screens for new Gq/11 inhibitors.

-

In Vivo Studies: Investigating the systemic effects of Gq/11 inhibition, although its therapeutic window may be narrow due to effects on blood pressure.[6]

Conclusion and Future Perspectives

This compound is a powerful and selective inhibitor of the Gq/11 family of G proteins. Its mechanism as a guanine nucleotide dissociation inhibitor is well-characterized, and it has proven to be an indispensable tool in pharmacology and cell biology. While its selectivity is generally considered high, researchers should be mindful of potential off-target effects, particularly on Gs signaling, and should validate its specificity within their experimental context. The development of this compound and related compounds has paved the way for a deeper understanding of Gq/11-mediated signaling and holds promise for the development of novel therapeutics targeting this critical pathway.

References

- 1. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of this compound, a specific G(alpha)q/11 inhibitor, on thrombosis and neointima formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]

- 18. benchchem.com [benchchem.com]

YM-254890: A Technical Guide to a Potent and Selective Gαq/11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of the Gαq/11 subfamily of G proteins.[1][2] Originally isolated from the bacterium Chromobacterium sp., this natural product has emerged as an invaluable tool for dissecting Gαq/11-mediated signaling pathways and represents a promising lead compound in drug discovery.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Structure and Chemical Properties

This compound is a complex cyclic depsipeptide with a molecular formula of C46H69N7O15 and a molecular weight of approximately 960.08 g/mol .[2] Its structure features a unique combination of amino and hydroxy acids.

Chemical Structure

The IUPAC name for this compound is N-acetyl-L-threonyl-(αR)-α-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-[[(2S,3R)-2-(acetylamino)-3-hydroxy-4-methyl-1-oxopentyl]oxy]-L-leucyl-N,O-dimethyl-L-threonine(7→1)-lactone.[3]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C46H69N7O15 | [3][4] |

| Molecular Weight | 960.08 g/mol | [2] |

| CAS Number | 568580-02-9 | [2][3][4] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | [2] |

| Stability | Stable for up to 3 years as a powder at -20°C. In DMSO, stable for 6 months at -80°C and 1 month at -20°C.[2] High stability in acidic (pH 1) and mildly alkaline (pH 9) solutions. Rapid decomposition at pH 11.[5][6] | |

| Calculated logP | 1.37 | [6] |

Mechanism of Action: Inhibition of Gαq/11 Signaling

This compound selectively inhibits the Gαq, Gα11, and Gα14 subunits of the Gq class of G proteins.[1][5] It does not significantly affect other G protein families such as Gαs, Gαi, or Gα12/13. The inhibitory mechanism of this compound is unique; it binds to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound inactive state.[7] This prevents the exchange of GDP for GTP, a critical step in G protein activation.[7][8] Consequently, the downstream signaling cascade initiated by Gαq activation is blocked.

The canonical Gαq signaling pathway involves the activation of phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By preventing Gαq activation, this compound effectively abolishes the production of these second messengers and the subsequent cellular responses.

Experimental Protocols

This compound is widely used in various in vitro assays to study Gαq/11-mediated cellular processes. Below are detailed protocols for two common applications: the platelet aggregation assay and the intracellular calcium mobilization assay.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the assessment of this compound's inhibitory effect on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Human whole blood from healthy, consenting donors (free of antiplatelet medication for at least 14 days)

-

3.8% Sodium citrate (B86180)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Saline

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. c. Transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare working solutions by diluting the stock solution in saline. The final DMSO concentration in the assay should be ≤ 0.5%.

-

Light Transmission Aggregometry: a. Pre-warm the aggregometer to 37°C. b. Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline). c. Place a cuvette with PRP and a stir bar into the sample well. d. Add the desired concentration of this compound or vehicle (saline with DMSO) to the PRP and incubate for 2-5 minutes. e. Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: a. Determine the maximum percentage of platelet aggregation for each condition. b. Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced platelet aggregation.

Intracellular Calcium Mobilization Assay using a Fluorescence Plate Reader (e.g., FLIPR)

This protocol outlines a method to measure the effect of this compound on agonist-induced intracellular calcium mobilization in a cell line expressing a Gαq-coupled receptor.

Materials:

-

Cells stably expressing a Gαq-coupled receptor of interest (e.g., CHO-M1, C6-15-P2Y1)

-

Cell culture medium

-

This compound

-

DMSO

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Agonist for the receptor of interest

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

-

96- or 384-well black-walled, clear-bottom microplates

Procedure:

-

Cell Seeding: a. Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES. b. Aspirate the culture medium from the cells and add the dye-loading buffer. c. Incubate the plate for 45-60 minutes at 37°C.

-

Compound Addition: a. During the dye incubation, prepare a plate with various concentrations of this compound and a vehicle control. b. After dye loading, wash the cells with HBSS-HEPES buffer. c. Add the this compound solutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.

-

Measurement of Calcium Mobilization: a. Place the cell plate and the agonist plate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). c. Establish a baseline fluorescence reading for each well. d. The instrument will then add the agonist to all wells simultaneously. e. Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.

-

Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data to the response of the vehicle control. c. Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in various cellular assays. Table 2 summarizes key IC50 values reported in the literature.

| Assay | Cell Type/System | Agonist | IC50 Value (µM) | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2 µM) | 0.37 | [2] |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (5 µM) | 0.39 | [2] |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (20 µM) | 0.51 | [2] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 0.15 | [3] |

| Platelet Aggregation | Human Platelet-Rich Plasma | TRAP | 0.71 | [3] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Arachidonic Acid | 0.25 | [3] |

| Platelet Aggregation | Human Platelet-Rich Plasma | U-46619 | 0.34 | [3] |

| Intracellular Ca2+ Mobilization | C6-15 cells (human P2Y1) | 2MeSADP | 0.031 | [2] |

| Intracellular Ca2+ Mobilization | CHO cells (human M1) | Methacholine | 0.15 | [3] |

| Intracellular Ca2+ Mobilization | HCAE cells (P2Y2) | ATP/UTP | 0.05 | |

| IP1 Production | CHO cells (M1) | Carbachol | 0.095 |

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of Gαq/11-mediated signaling. Its well-defined mechanism of action and high potency make it an essential reagent for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in studies aimed at understanding the physiological and pathological roles of Gαq/11 proteins and in the development of novel therapeutics targeting this critical signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Potent Gq/11 signaling inhibitor | Hello Bio [hellobio.com]

- 5. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-254890: A Deep Dive into its Biological Activity and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

YM-254890 is a potent and highly selective inhibitor of the Gαq/11 family of G proteins.[1][2][3] Originally isolated from the soil bacterium Chromobacterium sp., this cyclic depsipeptide has emerged as an invaluable pharmacological tool for dissecting Gq/11-mediated signaling pathways.[2] Its unique mechanism of action, which involves trapping the G protein in an inactive state, has made it a subject of intense research and a potential starting point for the development of novel therapeutics targeting a range of Gq/11-driven pathologies. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and detailed experimental protocols for its characterization.

Mechanism of Action: A Guanine (B1146940) Nucleotide Dissociation Inhibitor

This compound exerts its inhibitory effect by acting as a guanine nucleotide dissociation inhibitor (GDI).[1][3] It specifically prevents the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq/11 subunit.[4] This critical step is required for the activation of the G protein and the subsequent propagation of downstream signals.

By binding to a hydrophobic cleft between the two domains of the Gαq subunit, this compound stabilizes the inactive GDP-bound conformation of the protein.[4] This prevents the conformational changes necessary for the release of GDP and the binding of GTP, effectively locking the Gαq/11 protein in an "off" state.[1][4] Consequently, the dissociation of the Gαq/11 subunit from the Gβγ dimer is inhibited, and the activation of downstream effectors, most notably phospholipase C-β (PLC-β), is blocked.[3][5]

The selectivity of this compound is a key feature, with high potency against Gαq, Gα11, and Gα14, while showing no significant inhibition of other G protein subtypes such as Gαs, Gαi/o, or Gα12/13 at typical working concentrations.[1][2][3] However, some studies suggest that at higher concentrations, it may exhibit some off-target effects on Gs and Gi/o-mediated signaling.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified in a variety of in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity across different experimental systems.

| Assay Type | Cell Line/System | Agonist | IC50 (nM) | Reference |

| Intracellular Ca²⁺ Mobilization | P2Y₁-C6-15 cells | 2MeSADP | 31 | [2] |

| HCAE cells (P2Y₂ receptor) | ATP/UTP | 50 | ||

| HCAE cells (P2Y₂ receptor) | UTP | 3 | [6] | |

| Platelets | ADP | 2000 | ||

| Platelet Aggregation | Human platelet-rich plasma | ADP (2 µM) | 370 | [2] |

| Human platelet-rich plasma | ADP (5 µM) | 390 | [2] | |

| Human platelet-rich plasma | ADP (20 µM) | 510 | [2] | |

| Inositol Monophosphate (IP₁) Production | CHO cells (M₁ receptor) | Carbachol | 95 | |

| ERK1/2 Activation | HCAEC (Gq-coupled receptors) | - | ~1-2 | [6] |

| HCAEC (Gs-coupled receptors) | - | ~1-2 | [6] | |

| HCAEC (Gi/o-coupled receptors) | - | 27 | [6] |

| Parameter | Method | System | Value | Reference |

| Binding Affinity (pKD) | Radioligand binding | Human platelet membranes | 7.96 | [1] |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on the Gαq/11 signaling cascade can be visualized as follows:

Caption: this compound inhibits the Gαq/11 signaling pathway.

A generalized workflow for evaluating the inhibitory activity of this compound is depicted below:

Caption: Experimental workflow for this compound activity assessment.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to Gq-coupled receptor activation and its inhibition by this compound.

Materials:

-

Cells expressing the Gq-coupled receptor of interest

-

Cell culture medium

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Agonist for the receptor of interest

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Methodology:

-

Cell Seeding: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Treatment:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound or vehicle control to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Signal Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the agonist at a final concentration that elicits a submaximal or maximal response.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Inositol Monophosphate (IP₁) Accumulation Assay

This assay measures the accumulation of IP₁, a stable downstream metabolite of IP₃, providing a robust readout of PLC-β activity.

Materials:

-

Cells expressing the Gq-coupled receptor of interest

-

Cell culture medium

-

Stimulation buffer containing Lithium Chloride (LiCl) (e.g., 50 mM)

-

This compound

-

Agonist for the receptor of interest

-

Commercially available IP₁ HTRF® assay kit (e.g., from Cisbio)

-

HTRF-compatible microplate reader

Methodology:

-

Cell Seeding: Seed cells into a suitable microplate and culture to the desired confluency.

-

Compound Treatment:

-

Remove the culture medium.

-

Add stimulation buffer containing various concentrations of this compound or vehicle control.

-

Incubate for a specified time.

-

-

Agonist Stimulation:

-

Add the agonist to the wells and incubate for a time sufficient for IP₁ accumulation (e.g., 30-60 minutes) at 37°C. The presence of LiCl in the stimulation buffer inhibits the degradation of IP₁.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the IP₁ assay kit manufacturer's instructions.

-

Add the HTRF® reagents (IP₁-d2 and anti-IP₁ cryptate) to the lysate.

-

Incubate for the recommended time (e.g., 1 hour) at room temperature in the dark.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Generate a standard curve using known concentrations of IP₁.

-

Determine the concentration of IP₁ in the samples from the standard curve.

-

Plot the IP₁ concentration against the this compound concentration to determine the IC₅₀ value.

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes prepared from cells expressing the Gq-coupled receptor of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

[³⁵S]GTPγS

-

This compound

-

Agonist for the receptor of interest

-

Non-specific binding control (unlabeled GTPγS)

-

Scintillation vials and scintillation fluid

-

Filter plates and vacuum manifold

Methodology:

-

Reaction Setup:

-

In a microplate, combine cell membranes, assay buffer, and GDP.

-

Add various concentrations of this compound or vehicle control.

-

Add the agonist or buffer (for basal binding).

-

For non-specific binding determination, add a high concentration of unlabeled GTPγS.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through filter plates using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding against the concentration of this compound to determine its inhibitory effect and IC₅₀ value.

-

Conclusion

This compound stands as a cornerstone tool for the study of Gαq/11-mediated signaling. Its high potency and selectivity, coupled with a well-defined mechanism of action, have enabled significant advances in our understanding of the physiological and pathological roles of this crucial signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their investigations. As research into Gq/11-related diseases continues to expand, the insights gained from studies utilizing this remarkable inhibitor will undoubtedly pave the way for new therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IP accumulation assay [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]

- 6. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding YM-254890 in GPCR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins, crucial transducers of signals from a multitude of G protein-coupled receptors (GPCRs). This macrocyclic depsipeptide, originally isolated from Chromobacterium sp., has emerged as an invaluable pharmacological tool for dissecting Gq/11-mediated signaling pathways. Its high affinity and specificity make it a cornerstone for both basic research into GPCR physiology and preclinical studies targeting diseases where Gq/11 signaling is dysregulated. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its role in cellular signaling.

Core Mechanism of Action

This compound functions as a highly selective, non-competitive inhibitor of G proteins belonging to the Gq/11 family, which includes Gαq, Gα11, and Gα14.[1][2] It does not significantly affect other G protein subtypes such as Gαs, Gαi/o, or Gα12/13 at concentrations where it fully inhibits Gq/11.[3][4]

The primary mechanism of this compound involves the stabilization of the inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state of the Gαq/11 subunit.[1][5] By binding to a hydrophobic cleft between the two domains of Gαq, this compound prevents the conformational changes necessary for the exchange of GDP for guanosine triphosphate (GTP).[5] This GDP/GTP exchange is the critical activation step for G proteins following stimulation by an activated GPCR. Consequently, this compound effectively uncouples Gq/11-coupled receptors from their downstream effector proteins.[1][5]

Some studies suggest that this compound may also act as a "molecular glue," enhancing the interaction between the Gα and Gβγ subunits, further stabilizing the inactive heterotrimeric G protein complex.[6]

While widely regarded as a selective Gq/11 inhibitor, some research in human coronary artery endothelial cells has suggested that at certain concentrations, this compound may also inhibit Gs-mediated signaling and exhibit a biased inhibition of Gi/o signaling pathways.[7][8][9] However, its primary and most potent activity remains the inhibition of the Gq/11 family.

Quantitative Pharmacological Data

The potency of this compound has been quantified across various cellular assays. The following tables summarize key binding affinities and inhibitory concentrations.

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell/Membrane Preparation | Reference |

| pKD | 7.96 | Human platelet membranes | [1][2] |

Table 2: Inhibitory Potency (IC50) of this compound in Functional Assays

| Assay | Agonist/Receptor | IC50 Value | Cell Line/System | Reference |

| Platelet Aggregation | ADP (2 µM) | 0.37 µM | Human platelet-rich plasma | [3] |

| Platelet Aggregation | ADP (5 µM) | 0.39 µM | Human platelet-rich plasma | [3] |

| Platelet Aggregation | ADP (20 µM) | 0.51 µM | Human platelet-rich plasma | [3] |

| Intracellular Ca2+ Mobilization | 2MeSADP / P2Y1 Receptor | 0.031 µM | P2Y1-C6-15 cells | [3] |

| Intracellular Ca2+ Mobilization | UTP / P2Y2 Receptor | 3 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |

| ERK1/2 Activation | Gq-coupled receptors | ~1-2 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |

| ERK1/2 Activation | Gs-coupled receptors | ~1-2 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |

| ERK1/2 Activation | Gi/o-coupled receptors | 27 nM | Human Coronary Artery Endothelial Cells (HCAEC) | [7] |

Signaling Pathways and Experimental Workflows

Canonical Gq/11 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Gq/11 signaling cascade and the specific point at which this compound exerts its inhibitory effect.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Functional evidence for biased inhibition of G protein signaling by this compound in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor for G Protein Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-254890, a powerful and selective inhibitor of the Gαq/11 family of G proteins. This document details its mechanism of action, key quantitative data, experimental protocols, and its application in dissecting G protein-coupled receptor (GPCR) signaling pathways.

Introduction

This compound is a cyclic depsipeptide natural product isolated from Chromobacterium sp.[1][2]. It has emerged as an invaluable pharmacological tool for investigating Gq/11-mediated signaling cascades. Its high potency and selectivity make it a cornerstone for studies aiming to elucidate the physiological and pathological roles of this crucial G protein family.

Mechanism of Action

This compound selectively inhibits the Gαq, Gα11, and Gα14 subunits of the Gq/11 family[3][4][5]. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI)[6]. This compound binds to a hydrophobic cleft in the Gαq subunit, stabilizing the inactive GDP-bound state[5][6]. This prevents the exchange of GDP for GTP, a critical step in G protein activation, thereby blocking downstream signaling[5][6]. X-ray crystallography has revealed that this compound binds between the two interdomain linkers of Gαq, directly interacting with the switch I region to impair the conformational changes required for activation[5][6]. Recent computational studies suggest that this compound acts as an "allosteric glue," stabilizing the interaction between the Gα and Gβγ subunits, further preventing activation[7][8].

Data Presentation: Quantitative Analysis

The inhibitory potency of this compound and its close analog, FR900359, has been quantified across various assays. The following tables summarize key binding affinities and functional inhibition data.

Table 1: Binding Affinity of this compound and Analogs to Gαq

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound | pKD | 7.96 | Radioligand saturation binding, human platelet membranes | [6] |

| FR900359 | pKD | 8.45 | Radioligand saturation binding, human platelet membranes | [6] |

| This compound | pKi | 8.23 | Competition-binding, HEK293-Gαq membranes | [9] |

| FR900359 | pKi | 9.23 | Competition-binding, HEK293-Gαq membranes | [9] |

Table 2: Functional Inhibitory Potency (IC50) of this compound

| Assay | Receptor/Stimulus | Cell Type/System | IC50 (nM) | Reference |

| Intracellular Ca2+ Mobilization | P2Y1 Receptor (2MeSADP) | P2Y1-C6-15 cells | 31 | [2] |

| Intracellular Ca2+ Mobilization | P2Y2 Receptor (ATP/UTP) | HCAE cells | 50 | |

| Inositol (B14025) Monophosphate (IP1) Production | M1 Receptor (Carbachol) | CHO cells | 95 | |

| Platelet Aggregation | ADP | Human platelet-rich plasma | 370 - 510 | [2] |

| [35S]GTPγS Binding | Gαq-Q209L | Purified protein | ~75 | [1] |

Table 3: Functional Inhibitory Potency (IC50) of FR900359

| Gα Subunit | Assay | IC50 (nM) | Reference |

| Gαq | BRET | 13.18 | [3] |

| Gα11 | BRET | 10.47 | [3] |

| Gα14 | BRET | 10 | [3] |

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound's effects are provided below. These protocols are generalized and should be optimized for specific experimental systems.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a hallmark of Gq/11 activation.

Principle: Activation of the Gq/11 pathway leads to the production of inositol trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum, triggering Ca2+ release into the cytoplasm. This increase in intracellular Ca2+ is detected by a fluorescent calcium indicator.

Methodology:

-

Cell Preparation: Seed cells expressing the GPCR of interest in a black, clear-bottom 96- or 384-well plate and culture to form a confluent monolayer[10].

-

Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of a non-ionic detergent like Pluronic F-127 to facilitate dye entry. Incubate at 37°C in the dark[10][11].

-

Cell Washing: Gently wash the cells with an appropriate assay buffer (e.g., HBSS with HEPES and BSA) to remove extracellular dye[10].

-

Inhibitor Pre-incubation: Add this compound at various concentrations to the wells and incubate for a sufficient period to allow for target engagement.

-

Agonist Stimulation and Detection: Measure baseline fluorescence using a fluorescence plate reader. Add the specific GPCR agonist and immediately begin kinetic measurement of fluorescence changes over time[10].

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The peak fluorescence response is used to determine the agonist's potency and the inhibitory effect of this compound, from which an IC50 value can be calculated[10].

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins.

Principle: GPCR activation promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, results in its accumulation on activated Gα subunits, which can be quantified by measuring radioactivity[12][13].

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, varying concentrations of this compound, and the GPCR agonist[14].

-

Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS[14]. Incubate at 30°C with gentle shaking[14].

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound [35S]GTPγS[14].

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter[14].

-

Data Analysis: The amount of bound [35S]GTPγS is a measure of G protein activation. The inhibitory effect of this compound is determined by the reduction in agonist-stimulated [35S]GTPγS binding.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, downstream second messengers of the Gq/11 pathway.

Principle: Activation of PLC-β by Gαq/11 leads to the hydrolysis of PIP2, generating IP3. IP3 is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), which inhibits IP1 degradation, IP1 accumulates and can be quantified[15].

Methodology:

-

Cell Preparation and Labeling: Seed cells in a multi-well plate. For radiometric assays, label the cells with myo-[3H]inositol[16]. For non-radiometric assays (e.g., HTRF), no labeling is required.

-

Inhibitor and Agonist Treatment: Pre-incubate the cells with this compound, followed by stimulation with the GPCR agonist in the presence of LiCl[15].

-

Cell Lysis and IP Extraction: Lyse the cells and extract the inositol phosphates.

-

Quantification:

-

Radiometric: Separate the different inositol phosphates using anion-exchange chromatography and quantify with a scintillation counter.

-

HTRF: Use a competitive immunoassay format where accumulated IP1 competes with a labeled IP1 analog for binding to a specific antibody. The signal is detected on an HTRF-compatible reader[15][17].

-

-

Data Analysis: The amount of accumulated IP is a measure of Gq/11 pathway activation. The inhibitory effect of this compound is quantified to determine its IC50.

Mandatory Visualizations

Gαq/11 Signaling Pathway

Caption: Canonical Gαq/11 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Inhibition Studies

Caption: A generalized workflow for assessing the inhibitory effect of this compound on GPCR signaling.

Logical Relationship of this compound Inhibition

Caption: Logical diagram illustrating how this compound locks Gαq in its inactive state.

Chemical and Physical Properties

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H69N7O15 | [12] |

| Molecular Weight | 960.09 g/mol | |

| Calculated logP | 1.37 | [18][19] |

| Water Solubility (kinetic) | 88 µM | [18][19] |

| Stability | High chemical stability across a large pH range | [19] |

| Metabolic Stability | More stable than FR900359 in human and mouse liver microsomes | [18] |

Considerations for Use

While this compound is a potent and selective inhibitor of Gαq/11, some studies suggest that at higher concentrations or in certain cellular contexts, it may also affect Gs and Gi/o-mediated signaling pathways[12][20]. Therefore, it is crucial to perform careful dose-response experiments and include appropriate controls to ensure the observed effects are specific to Gq/11 inhibition.

Conclusion

This compound is an indispensable tool for researchers studying G protein signaling. Its well-characterized mechanism of action, high potency, and selectivity for the Gαq/11 family allow for the precise dissection of GPCR pathways. This guide provides the foundational knowledge and experimental framework necessary for the effective use of this compound in advancing our understanding of cellular signaling in both health and disease.

References

- 1. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recommended Tool Compounds: Application of this compound and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The G protein inhibitor this compound is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The G protein inhibitor this compound is an allosteric glue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Macrocyclic Gq Protein Inhibitors FR900359 and/or this compound–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPCR Ligand Screening Workflow | Omic [omic.ai]

YM-254890: A Technical Guide to the Selective Gαq/11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and selective small molecule inhibitor of the Gαq/11 family of G proteins.[1][2][3] This cyclic depsipeptide, originally isolated from Chromobacterium sp., has become an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways.[2][4] this compound exerts its inhibitory effect by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking the G protein in its inactive state and effectively uncoupling it from its upstream G protein-coupled receptors (GPCRs).[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of its associated signaling pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a natural product that selectively targets the Gα subunits of the Gq/11 family, which also includes Gα14.[1][3] It does not significantly inhibit other G protein families such as Gαs, Gαi/o, or Gα12/13.[4][5] The inhibitory mechanism of this compound has been elucidated through biochemical and structural studies.[5][7]

The molecule binds to a hydrophobic cleft between the two domains of the Gαq subunit.[5] This binding event stabilizes the GDP-bound, inactive conformation of the Gα subunit.[5] By preventing the release of GDP, this compound effectively blocks the GDP-GTP exchange that is essential for G protein activation upon GPCR stimulation.[1][5] Consequently, the dissociation of the Gαq subunit from the Gβγ dimer is inhibited, leading to a downstream blockade of Gαq/11-mediated signaling cascades.

The primary downstream effector of activated Gαq/11 is phospholipase C-β (PLC-β).[3] Activated PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting Gαq/11, this compound effectively blocks these downstream events.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in a variety of in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its activity across different experimental systems.

| Assay Type | Cell Line / System | Agonist / Receptor | Parameter | Value | Reference |

| Binding Affinity | Human Platelet Membranes | pKD | 7.96 | [1] | |

| Functional Inhibition | |||||

| Calcium Mobilization | HEK293-Gαq | pIC50 | 8.09 | [1] | |

| C6-15 cells (human P2Y1) | 2MeSADP | IC50 | 0.031 µM | [2] | |

| HCAE cells (P2Y2) | ATP/UTP | IC50 | 50 nM | [8] | |

| Platelets | ADP | IC50 | 2 µM | [8] | |

| IP-1 Accumulation | CHO-M1R | Carbachol | pIC50 | 7.03 | [1] |

| CHO cells (M1) | Carbachol | IC50 | 95 nM | [8] | |

| Platelet Aggregation | Human Platelet-Rich Plasma | ADP (2 µM) | IC50 | 0.37 µM | [2] |

| Human Platelet-Rich Plasma | ADP (5 µM) | IC50 | 0.39 µM | [2] | |

| Human Platelet-Rich Plasma | ADP (20 µM) | IC50 | 0.51 µM | [2] | |

| [35S]GTPγS Binding | Purified Gαq | IC50 | ~30 nM | [6] | |

| Dynamic Mass Redistribution | CHO-M1R | Carbachol (EC80) | pIC50 | 6.3 | [1] |

| ERK Phosphorylation | HCAEC (P2Y2) | UTP | IC50 | ~1-2 nM | [6] |

| HCAEC (Adenosine A2) | Adenosine | IC50 | ~1-2 nM | [6] | |

| HCAEC (CXCR4) | SDF-1 | IC50 | 27 nM | [6] | |

| SRE Reporter Gene Assay | Gαq mutants | IC50 | Varies by mutant | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, the mechanism of inhibition, and a typical experimental workflow for assessing its activity.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to characterize the activity of this compound. These are composite protocols synthesized from multiple sources and should be optimized for specific cell lines and experimental conditions.

Intracellular Calcium Mobilization Assay